molecular formula C5H7BrO B1522286 4-Bromo-3,6-dihydro-2H-pyran CAS No. 24265-23-4

4-Bromo-3,6-dihydro-2H-pyran

Cat. No.: B1522286
CAS No.: 24265-23-4
M. Wt: 163.01 g/mol
InChI Key: WSVCDRYCXKRMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C5H7BrO. It features a six-membered ring containing an oxygen atom and a bromine atom at the 4-position.

Mechanism of Action

Target of Action

It is known to be used as a reagent in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

4-Bromo-3,6-dihydro-2H-pyran is a brominated derivative of pyran, a six-membered heterocyclic compound. The bromine atom at the 4-position makes this compound highly reactive, allowing it to participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by other groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents . It’s also worth noting that this compound should be handled in a well-ventilated place and stored at -20° C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,6-dihydro-2H-pyran can be synthesized through the bromination of 3,6-dihydro-2H-pyran. One common method involves the reaction of tetrahydro-4H-pyran-4-one with p-methyl toluene in ethanol, followed by the addition of DBU and NBS in dichloromethane. The reaction mixture is then treated with hydrochloric acid to adjust the pH, and the product is isolated through vacuum distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-azido-3,6-dihydro-2H-pyran or 4-thiocyanato-3,6-dihydro-2H-pyran.

    Elimination: Formation of 3,6-dihydro-2H-pyran derivatives with unsaturation.

    Oxidation: Formation of pyran-2-one or pyran-4-one derivatives.

    Reduction: Formation of tetrahydropyran derivatives.

Scientific Research Applications

4-Bromo-3,6-dihydro-2H-pyran is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.

    Material Science: It is involved in the synthesis of polymers and advanced materials.

    Biological Studies: It is

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-1-3-7-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCDRYCXKRMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674480
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24265-23-4
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,6-dihydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,6-dihydro-2H-pyran
Reactant of Route 2
4-Bromo-3,6-dihydro-2H-pyran
Reactant of Route 3
4-Bromo-3,6-dihydro-2H-pyran
Reactant of Route 4
4-Bromo-3,6-dihydro-2H-pyran
Reactant of Route 5
4-Bromo-3,6-dihydro-2H-pyran
Reactant of Route 6
4-Bromo-3,6-dihydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.